1-(2-Chlorophenyl)-3-(2-cyclohexyl-2-hydroxyethyl)urea
Beschreibung
1-(2-Chlorophenyl)-3-(2-cyclohexyl-2-hydroxyethyl)urea is a urea derivative characterized by a 2-chlorophenyl group attached to one nitrogen of the urea moiety and a 2-cyclohexyl-2-hydroxyethyl substituent on the adjacent nitrogen. This compound belongs to a class of arylurea derivatives, which are widely studied for their diverse biological activities, including enzyme inhibition, antifungal, and anticancer properties.
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-3-(2-cyclohexyl-2-hydroxyethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c16-12-8-4-5-9-13(12)18-15(20)17-10-14(19)11-6-2-1-3-7-11/h4-5,8-9,11,14,19H,1-3,6-7,10H2,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIBYKHLQFZYKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)NC2=CC=CC=C2Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-(2-Chlorophenyl)-3-(2-cyclohexyl-2-hydroxyethyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, particularly focusing on its anticancer and antibacterial activities, supported by case studies and research findings.
- Molecular Formula : C17H26ClN2O2
- Molecular Weight : 306.86 g/mol
- CAS Number : 2034228-34-5
Anticancer Activity
Research has indicated that urea derivatives, including 1-(2-Chlorophenyl)-3-(2-cyclohexyl-2-hydroxyethyl)urea, may exhibit significant anticancer properties. A study highlighted that compounds with similar structures demonstrated IC50 values ranging from 7 to 20 µM against various cancer cell lines, indicating a promising potential for therapeutic applications in oncology .
Case Study :
A comparative analysis of urea derivatives showed that certain modifications in the chemical structure could enhance their efficacy against cancer cells. For instance, derivatives targeting angiogenesis pathways exhibited reduced tumor growth in animal models, suggesting that structural variations can significantly influence biological activity .
Antibacterial Activity
The antibacterial properties of urea derivatives have also been documented. Compounds similar to 1-(2-Chlorophenyl)-3-(2-cyclohexyl-2-hydroxyethyl)urea have shown activity against various bacterial strains such as E. faecalis, P. aeruginosa, and K. pneumoniae. The minimum inhibitory concentration (MIC) for these compounds ranged from 40 to 50 µg/mL, demonstrating comparable efficacy to standard antibiotics like ceftriaxone .
Table 1: Antibacterial Activity Comparison
| Compound | Target Bacteria | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|---|
| Compound A | E. faecalis | 40 | 29 |
| Compound B | P. aeruginosa | 50 | 24 |
| Compound C | S. typhi | 45 | 30 |
| Compound D | K. pneumoniae | 50 | 19 |
The mechanism by which these compounds exert their biological effects often involves the inhibition of specific molecular pathways associated with cell proliferation and survival. For example, anticancer activities are frequently linked to the induction of apoptosis and inhibition of angiogenesis, while antibacterial effects may arise from disruption of bacterial cell wall synthesis or function .
Vergleich Mit ähnlichen Verbindungen
Cycloalkyl and Aryl Modifications
- 1-(2-Chlorophenyl)-3-cycloheptylurea : This analog replaces the hydroxyethyl-cyclohexyl group with a cycloheptyl moiety. Crystal structure analysis reveals that the cycloheptyl group adopts a chair-like conformation, enhancing intermolecular hydrogen bonding compared to cyclohexyl derivatives. This structural difference may alter solubility and crystallinity .
- Predicted collision cross-section (CCS) values suggest distinct pharmacokinetic profiles, with a CCS of 154.7 Ų for [M+H]+ compared to bulkier analogs .
Halogenated Aryl Derivatives
- 1-(2-Chloro-4-fluorobenzoyl)-3-(5-hydroxy-2-methoxy-phenyl)urea (AVE#21) : This compound demonstrates allosteric inhibition of glycogen phosphorylase, with the 4-fluoro substituent enhancing binding to hydrophobic enzyme pockets. The target compound’s 2-chlorophenyl group may exhibit similar binding but with reduced electronic effects compared to fluorine .
- This modification contrasts with the target compound’s hydroxyethyl group, which may confer higher polarity .
Functional Group Variations
Nitrosourea Derivatives
- 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU): The addition of a nitroso group converts the urea into an alkylating agent, enabling DNA cross-linking in cancer therapy.
- 1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU) : This nitrosourea derivative shows broad anticancer activity but exhibits dose-limiting hematopoietic toxicity. The absence of the nitroso group in the target compound likely reduces such risks .
Antifungal Ureas
- 1-(3-Chloro-2-(4-chlorophenyl)azetidin-1-yl)-3-phenothiazin-10-yl-ethylurea (4h): Exhibits potent antifungal activity against C. albicans (MIC = 62.5 µg/ml). The para-chlorophenyl group enhances activity compared to meta or ortho substitutions, suggesting that the target compound’s 2-chlorophenyl group may offer intermediate efficacy .
- 1-(5-Chloro-2-hydroxyphenyl)-3-(2-chlorophenyl)-1-oxo-2,3-epoxypropane: An epoxy derivative with antimicrobial properties, highlighting how non-urea functional groups (e.g., epoxides) can diversify biological applications .
Enzyme Inhibitors
- TFM-4AS-1 and Cl-4AS-1: These carboxamide derivatives inhibit enzymes via hydrophobic interactions, similar to the target compound’s chlorophenyl group. However, their rigid indenoquinoline scaffolds may confer higher selectivity compared to flexible urea backbones .
Physicochemical Properties
Toxicity and Clinical Profiles
- Nitrosoureas (e.g., CCNU, BCNU) : Exhibit dose-limiting hematopoietic toxicity (e.g., thrombocytopenia at 130 mg/m²) due to alkylation mechanisms. The target compound’s lack of a nitroso group may mitigate such risks .
- Azetidinone Ureas (e.g., 4h): Show reversible hepatic/renal toxicity at higher doses (125 µg/ml), suggesting that urea derivatives without heterocyclic rings (like the target compound) may have safer profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
